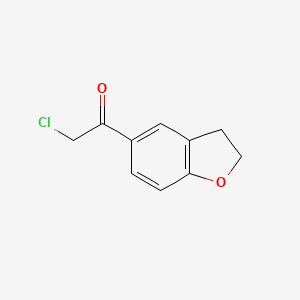

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Description

Historical Context of Benzofuran Derivatives in Chemical Research

The historical foundation of benzofuran chemistry traces back to 1870 when Perkin first synthesized the benzofuran ring system, establishing the groundwork for what would become a pivotal class of heterocyclic compounds. This pioneering work marked the beginning of systematic investigations into benzofuran derivatives, which have since evolved into a diverse family of compounds with widespread applications across multiple scientific disciplines. The development of benzofuran chemistry has been characterized by continuous methodological innovations, progressing from early synthetic approaches to sophisticated modern catalytic systems.

The evolution of benzofuran research has been particularly notable in the synthesis of dihydrobenzofuran derivatives, where this compound represents a significant structural variant. These compounds, formerly known as "coumarane" derivatives, have attracted sustained research interest due to their unique structural properties and synthetic accessibility. The historical progression from simple benzofuran synthesis to complex multi-substituted derivatives reflects the growing sophistication of organic synthetic methodology and the increasing recognition of heterocyclic compounds in pharmaceutical applications.

Recent comprehensive reviews have documented the extensive development of benzofuran synthetic methodologies, highlighting the transformation from traditional approaches to modern catalytic strategies. These developments have been instrumental in establishing benzofuran derivatives as essential building blocks in organic synthesis, with particular emphasis on their role in constructing complex molecular architectures. The historical context reveals a consistent pattern of innovation driven by both synthetic challenges and the recognition of biological significance inherent in benzofuran-containing natural products.

The integration of benzofuran chemistry into mainstream organic synthesis has been facilitated by advances in catalytic methodology, including transition metal catalysis, photocatalysis, and organocatalysis. These methodological developments have enabled the efficient preparation of previously inaccessible benzofuran derivatives, including complex structures such as this compound. The historical trajectory demonstrates a clear evolution from simple ring formation to sophisticated functional group manipulation and stereochemical control.

Significance in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, benzofuran derivatives occupy a position of fundamental importance due to their structural diversity and chemical versatility. The significance of compounds such as this compound extends beyond their individual properties to encompass their role as representative examples of oxygen-containing heterocycles. These compounds demonstrate the critical importance of heteroatom incorporation in modulating molecular properties and biological activities.

The structural characteristics of dihydrobenzofuran derivatives contribute significantly to their utility in heterocyclic chemistry. The fusion of a benzene ring with a dihydrofuran skeleton creates a rigid framework that influences both chemical reactivity and spatial arrangement of substituents. This structural rigidity, combined with the presence of the oxygen heteroatom, provides unique opportunities for molecular recognition and binding interactions that are not available in purely carbocyclic systems.

The synthetic accessibility of dihydrobenzofuran derivatives has been enhanced through the development of novel catalytic methodologies, particularly those involving transition metal catalysis. Recent research has demonstrated the effectiveness of rhodium-catalyzed approaches for constructing dihydrobenzofuran frameworks, with particular success in asymmetric synthesis and functional group tolerance. These methodological advances have positioned benzofuran derivatives as privileged scaffolds in medicinal chemistry and materials science.

The chemical reactivity patterns exhibited by benzofuran derivatives reflect the electronic influence of both the aromatic benzene ring and the electron-rich furan moiety. This dual character enables diverse functionalization strategies, including electrophilic aromatic substitution, nucleophilic addition reactions, and metal-catalyzed cross-coupling processes. The versatility of these reaction manifolds has contributed to the widespread adoption of benzofuran derivatives as synthetic intermediates and target molecules.

The role of benzofuran derivatives in contemporary heterocyclic chemistry is further emphasized by their frequent occurrence in natural products and their prominence in pharmaceutical research. This biological relevance has driven continued synthetic innovation and has established benzofuran chemistry as a critical component of modern drug discovery efforts. The significance of these compounds in heterocyclic chemistry is thus both fundamental and applied, encompassing basic research interests and practical applications.

Current Research Interest and Applications

Contemporary research interest in benzofuran derivatives, including this compound, has been driven by several convergent factors that highlight their importance in modern synthetic chemistry. The development of novel synthetic methodologies has been a primary focus, with particular emphasis on environmentally sustainable and atom-economical approaches. Recent publications have documented significant advances in transition metal-free synthetic protocols that offer improved efficiency and reduced environmental impact.

The applications of benzofuran derivatives in medicinal chemistry represent a major area of current research interest. These compounds have demonstrated significant potential as anticancer, antidiabetic, anti-inflammatory, antibacterial, and cardiovascular agents. The structural diversity available within the benzofuran framework allows for systematic optimization of biological activity through strategic modification of substituent patterns and stereochemical arrangements. This medicinal chemistry focus has driven the development of efficient synthetic routes to access structurally diverse benzofuran libraries.

Recent methodological developments have emphasized the use of visible-light-mediated catalysis for benzofuran synthesis, representing a significant advancement in photochemical methodology. These approaches offer advantages in terms of mild reaction conditions, functional group compatibility, and operational simplicity. The application of photocatalytic methods to benzofuran synthesis has opened new possibilities for accessing previously challenging structural motifs and has contributed to the growing interest in sustainable synthetic chemistry.

The current research landscape also includes significant developments in base-catalyzed synthetic approaches, which offer complementary reactivity patterns to traditional metal-catalyzed methods. These methodologies have proven particularly effective for constructing highly substituted benzofuran derivatives under mild conditions with excellent functional group tolerance. The development of these base-catalyzed approaches reflects the ongoing effort to expand the synthetic toolbox available for benzofuran chemistry.

| Research Area | Key Developments | Applications |

|---|---|---|

| Photocatalytic Synthesis | Visible-light-mediated cyclization | Atom-economical benzofuran formation |

| Base-Catalyzed Methods | Triethylamine and potassium tert-butoxide catalysis | High-yield benzofuran derivatives |

| Transition Metal Catalysis | Rhodium and palladium-catalyzed approaches | Asymmetric synthesis and complex structures |

| Medicinal Chemistry | Structure-activity relationships | Drug discovery and development |

Relationship to Other Dihydrobenzofuran Derivatives

The structural relationship between this compound and other dihydrobenzofuran derivatives provides important insights into the broader chemistry of this compound class. The presence of the chloroacetyl substituent at the 5-position represents a specific functionalization pattern that influences both chemical reactivity and biological properties. This substitution pattern is representative of a broader class of acyl-substituted dihydrobenzofurans that have attracted significant research attention.

Comparative analysis with other dihydrobenzofuran derivatives reveals important structure-activity relationships that guide synthetic strategy and application development. The electron-withdrawing nature of the chloroacetyl group significantly influences the electronic properties of the benzofuran core, affecting both chemical reactivity and molecular recognition patterns. These electronic effects are critical for understanding the behavior of this compound in both synthetic transformations and biological systems.

The synthetic accessibility of this compound relative to other dihydrobenzofuran derivatives reflects the availability of efficient synthetic methodologies for introducing chloroacetyl substituents. Recent research has demonstrated the effectiveness of various catalytic approaches for constructing such substituted benzofuran frameworks, including copper-catalyzed, palladium-catalyzed, and organocatalytic methods. The relative ease of synthesis has contributed to the widespread availability of this compound for research applications.

The relationship to naturally occurring dihydrobenzofuran derivatives provides additional context for understanding the significance of synthetic compounds such as this compound. Natural products containing dihydrobenzofuran cores often exhibit potent biological activities, and synthetic derivatives serve as important tools for probing structure-activity relationships and developing improved therapeutic agents. The systematic variation of substituents, including the introduction of chloroacetyl groups, enables comprehensive exploration of chemical space and optimization of desired properties.

| Structural Feature | This compound | Related Derivatives | Synthetic Implications |

|---|---|---|---|

| Core Structure | Dihydrobenzofuran | Consistent | Standard cyclization methods |

| Substitution Pattern | 5-Chloroacetyl | Variable acyl groups | Electrophilic substitution strategies |

| Molecular Weight | 196.63 Da | Range: 150-300 Da | Size-appropriate synthetic approaches |

| Functional Groups | Ketone, Aryl chloride | Diverse functionalities | Multiple derivatization possibilities |

The comparative analysis of dihydrobenzofuran derivatives also reveals important trends in synthetic methodology development. The success of various catalytic approaches for accessing substituted benzofurans has enabled systematic investigation of structure-property relationships across this compound class. This methodological diversity provides researchers with multiple options for accessing target structures and optimizing synthetic efficiency based on specific structural requirements and available starting materials.

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFACNABSBZAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424699 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64089-34-5 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydrobenzofuran-5-yl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the ethanone derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉ClO₂

- CAS Number : 64089-34-5

- Molecular Weight : 198.63 g/mol

- Structure : The compound features a chloro substituent on an ethanone moiety attached to a dihydrobenzofuran ring, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that benzofuran derivatives, including 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, exhibit significant anticancer properties. They have been shown to inhibit cell growth in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| A549 (Lung Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

These results suggest that this compound could serve as a lead structure for the development of new anticancer agents .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several pathogens. Minimum inhibitory concentrations (MIC) for notable pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Methicillin-resistant S. aureus | < 1 |

| Candida albicans | 7.80 |

These findings indicate its potential utility in developing new antimicrobial therapies, particularly against resistant strains .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with unique electronic and optical properties. Its ability to undergo various chemical transformations makes it a versatile building block for creating advanced materials used in electronics and photonics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be employed in the preparation of complex organic molecules through various synthetic routes:

- Synthesis of Chalcones : Utilizing ultrasound irradiation, researchers have synthesized a series of chalcone derivatives from this compound, showcasing its utility in green chemistry approaches .

- Building Block for Bioactive Molecules : It acts as a precursor for synthesizing various bioactive compounds with potential therapeutic effects .

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents that showed enhanced efficacy against specific cancer cell lines compared to existing treatments .

- Development of Antimicrobial Compounds : Another research project focused on modifying the structure of this compound to enhance its antimicrobial properties, leading to derivatives that exhibited lower MIC values against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and dihydrobenzofuran moieties can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Hydroxyacetophenones

- 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (C$9$H$8$Cl$2$O$2$, 219.07 g/mol): This analog differs in the aromatic system, replacing the dihydrobenzofuran with a substituted benzene ring. The presence of hydroxyl and methyl groups enhances hydrogen-bonding capacity but reduces lipophilicity (XLogP3-AA ~2.1 estimated) compared to the target compound. Synthesis involves Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate, highlighting differences in regioselectivity and cyclization pathways .

Dihydrobenzofuran-Based Ethanones

- 1-(2,3-Dihydrobenzofuran-5-yl)ethanone (C${10}$H${10}$O$_2$, 162.19 g/mol): The non-chlorinated parent compound has a lower molecular weight and higher polarity (topological polar surface area: 26.3 Ų, XLogP3-AA: 1.6) due to the absence of chlorine. It serves as a precursor for halogenated derivatives and exhibits reduced electrophilicity at the ketone group .

- This analog’s lipophilicity (XLogP3-AA ~2.0) is intermediate between the parent and chlorinated derivatives .

Data Table: Structural and Physicochemical Comparison

*Estimated based on analogous chlorinated compounds.

Biological Activity

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₉ClO₂. It features a chlorinated ethanone moiety attached to a dihydrobenzofuran structure, which is known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzofuran structure. For instance, derivatives of benzofuran have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for some derivatives range from 0.20 to 0.78 μM, indicating strong antimicrobial potential .

Cytotoxic Effects

Research has demonstrated that certain benzofuran derivatives induce cytotoxic effects in cancer cell lines. In particular, compounds that share structural similarities with this compound have been shown to trigger apoptosis in cancer cells through mitochondrial pathways. These findings suggest that this compound may also possess anticancer properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Signaling Pathways : Some studies indicate that compounds with similar structures inhibit key signaling pathways involved in cell proliferation and survival, such as the HIF-1 signaling pathway .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins like Bcl-2 .

Study 1: Antimicrobial Efficacy

A study conducted on various benzofuran derivatives demonstrated that those with chlorinated substitutions exhibited enhanced antimicrobial activity against MRSA. The study reported an MIC of 0.5 μM for one derivative, suggesting that modifications like chlorination significantly improve efficacy .

Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focused on cytotoxicity, researchers evaluated the effects of benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives induced significant cell death at concentrations as low as 10 μM, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for preparing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with 2,3-dihydrobenzofuran under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Key steps include:

- Substrate activation : The Lewis acid coordinates to the carbonyl group of chloroacetyl chloride, enhancing electrophilicity.

- Regioselective acylation : The electron-rich C5 position of the dihydrobenzofuran ring undergoes electrophilic substitution.

- Workup : Neutralization of the catalyst and purification via column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization requires controlled temperature (0–5°C) and inert atmosphere to minimize side reactions. Reference analogs (e.g., 1-(2,3-dihydrobenzofuran-5-yl)ethanone, CAS 90843-31-5) suggest similar synthetic pathways .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies protons on the dihydrobenzofuran ring (δ 6.5–7.0 ppm for aromatic H, δ 3.2–4.0 ppm for OCH₂CH₂) and the acetyl group (singlet at δ 2.6 ppm for CH₃). ¹³C NMR confirms the ketone (δ ~200 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl) .

- Mass Spectrometry : ESI-MS or EI-MS shows molecular ion [M]⁺ at m/z 162.18 (C₁₀H₁₀O₂Cl) .

- X-ray Crystallography : For absolute configuration, SHELXL software (via single-crystal diffraction) resolves bond lengths and angles, critical for confirming regiochemistry .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in dichloromethane, and sparingly in water. Solubility data for analogs (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone) suggest logP ~2.5, indicating moderate hydrophobicity .

- Stability : Degrades under prolonged UV exposure or basic conditions. Store in amber vials at –20°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can computational methods predict reactivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to map electron density on the dihydrobenzofuran ring. HOMO-LUMO gaps (~5 eV) predict nucleophilic attack at the carbonyl or electrophilic substitution at C3/C7 positions.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Case Study : Analogous studies on 5-substituted benzofurans show regioselectivity correlates with frontier orbital symmetry .

Q. How to resolve contradictions in catalytic efficiency for cross-coupling reactions?

- Methodological Answer : Conflicting yields (e.g., Pd vs. Cu catalysts) may arise from:

- Catalyst poisoning : Trace moisture or oxygen deactivates Pd(0). Use rigorous drying (molecular sieves) and degassing.

- Steric effects : Bulky ligands (e.g., PPh₃ vs. XPhos) influence access to the chloroacetyl group.

- Systematic screening : Design a DoE (Design of Experiments) varying catalyst load (5–20 mol%), temperature (25–80°C), and solvent polarity. Monitor via GC-MS or HPLC .

Q. What strategies enable regioselective C-H activation on the dihydrobenzofuran moiety?

- Methodological Answer :

- Directing groups : Install a pyridine or amide group at C5 to steer Pd-catalyzed C-H arylation to C3/C7.

- Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue light for radical-mediated functionalization at electron-deficient positions.

- Case Study : Cascade [3,3]-sigmatropic rearrangements (e.g., in 2,3-dihydrobenzofuran derivatives) achieve regiocontrol via transition-state stabilization .

Q. What challenges arise in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystallization issues : Low melting point (~80°C) and high flexibility of the dihydrofuran ring hinder lattice formation.

- Solutions : Use slow vapor diffusion (hexane/EtOAc) at 4°C. Co-crystallize with heavy atoms (e.g., iodine) for improved diffraction. SHELXD resolves phase problems in twinned crystals .

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a chemical fume hood for synthesis .

- Spill management : Absorb with sand, dispose as halogenated waste. Avoid aqueous drains due to environmental toxicity .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.